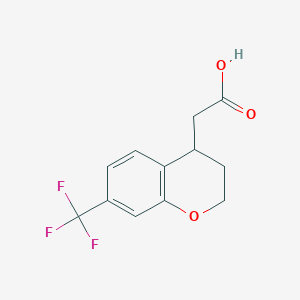

2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-[7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c13-12(14,15)8-1-2-9-7(5-11(16)17)3-4-18-10(9)6-8/h1-2,6-7H,3-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQVTWDPKYDLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1CC(=O)O)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676469 | |

| Record name | [7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121583-64-9 | |

| Record name | 3,4-Dihydro-7-(trifluoromethyl)-2H-1-benzopyran-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121583-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid: Physicochemical Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the novel compound, 2-(7-(trifluoromethyl)chroman-4-yl)acetic acid. As a member of the chroman class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry, this molecule holds significant potential for drug discovery efforts, particularly in the areas of inflammation and analgesia. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide integrates predicted data with established principles of organic chemistry and pharmacology. It outlines a plausible synthetic pathway, details expected physicochemical characteristics, and provides validated, step-by-step protocols for its analytical characterization and biological screening. This document is intended to serve as a foundational resource for researchers initiating studies on this compound and its analogs.

Introduction and Molecular Overview

This compound (CAS RN: 1121583-64-9) is a synthetic organic compound featuring a chroman scaffold substituted at the 7-position with a trifluoromethyl group and at the 4-position with an acetic acid moiety.[1] The chroman-4-one framework and its derivatives are prevalent in a variety of biologically active molecules and natural products, exhibiting a wide range of pharmacological activities.[2][3] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The acetic acid side chain provides a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions with biological targets, and also serves as a handle for further chemical modification.

While specific biological activities for this exact molecule are not extensively documented in scientific literature, chemical suppliers suggest potential anti-inflammatory and analgesic properties.[1] This is consistent with the known activities of other chroman derivatives.[2][3] This guide will, therefore, explore the foundational chemical properties of this molecule and provide the necessary framework for its synthesis and biological evaluation.

Physicochemical Properties

Direct experimental data for many of the physicochemical properties of this compound are not publicly available. The following table summarizes key identifiers and predicted properties based on computational models and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1121583-64-9 | [1] |

| Molecular Formula | C₁₂H₁₁F₃O₃ | [1][4] |

| Molecular Weight | 260.21 g/mol | [1][4] |

| Appearance | White solid (predicted) | [1] |

| Boiling Point (predicted) | 356.0 ± 42.0 °C | [1] |

| Density (predicted) | 1.348 ± 0.06 g/cm³ | [1] |

| LogP (predicted) | 3.046 | [1] |

| pKa (predicted) | The pKa of a carboxylic acid is influenced by its molecular structure. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog, likely resulting in a pKa value lower than that of acetic acid (4.76).[5][6] | N/A |

| Solubility (predicted) | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents like hexane. | [7][8] |

Proposed Synthesis Pathway

While a specific synthesis for this compound is not detailed in the available literature, a plausible route can be constructed based on established methodologies for the synthesis of related chroman derivatives. A potential synthetic approach could start from 7-(trifluoromethyl)chroman-4-one.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl (E)-2-(7-(trifluoromethyl)chroman-4-ylidene)acetate (Intermediate Alkene)

-

To a solution of 7-(trifluoromethyl)chroman-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 eq).

-

Cool the mixture to 0 °C and add a strong base, such as sodium hydride (1.2 eq), portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate alkene.

Step 2: Synthesis of this compound

-

Dissolve the intermediate alkene from Step 1 in ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure. The resulting product will be the ethyl ester of the target compound.

-

Hydrolyze the ester by dissolving it in a mixture of THF and water, adding an excess of lithium hydroxide, and stirring at room temperature for several hours.

-

Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chroman ring, the diastereotopic protons of the chroman methylene groups, the methine proton at the 4-position, and the methylene protons of the acetic acid side chain. The trifluoromethyl group will not show a signal in the ¹H NMR spectrum but may cause splitting of adjacent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for all carbon atoms in the molecule. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will be observed in the downfield region (typically 170-180 ppm).[9][10]

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group, providing a clear diagnostic peak for this moiety.[11]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A very broad O-H stretch from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹.[12][13][14] A strong C=O stretch from the carbonyl group of the carboxylic acid will be present around 1710 cm⁻¹.[12][13][14] C-H stretching vibrations will be observed just below 3000 cm⁻¹, and C-F stretching bands will appear in the fingerprint region.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern in the mass spectrum can provide structural information.[15][16][17][18]

Caption: A typical workflow for the synthesis and characterization of the target compound.

Potential Biological Activity and Screening Protocols

Based on the reported activities of related chroman derivatives and the general indication from suppliers, this compound is a candidate for evaluation as an anti-inflammatory and analgesic agent.

In Vitro Anti-inflammatory Assays

A common initial screening for anti-inflammatory activity involves cell-based assays that measure the inhibition of inflammatory mediators.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubate for 24 hours.

-

-

Measurement of Nitric Oxide:

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

-

In Vivo Analgesic and Anti-inflammatory Models

If promising in vitro activity is observed, the compound can be advanced to in vivo models to assess its efficacy and potential side effects.[19][20][21][22][23]

Protocol: Acetic Acid-Induced Writhing Test in Mice (Analgesic) [23]

-

Animal Dosing: Administer the test compound orally or intraperitoneally to groups of mice at various doses. A control group should receive the vehicle.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

-

Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) over a 20-minute period.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the vehicle control group.

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory) [21][23]

-

Animal Dosing: Administer the test compound orally to groups of rats. A control group receives the vehicle.

-

Induction of Edema: After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each dose group at each time point compared to the vehicle control group.

Conclusion

This compound represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Its structural features suggest a favorable profile for potential anti-inflammatory and analgesic activities. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The detailed protocols and expected physicochemical properties outlined herein are intended to facilitate further research and accelerate the exploration of this compound's therapeutic potential. It is imperative that future studies focus on generating robust experimental data to validate and expand upon the information presented in this guide.

References

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2011). In TRP Channels. CRC Press/Taylor & Francis.

- Unraveling the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 6-Fluoro-2-(oxiran-2-yl)chroman. (2025). Benchchem.

- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.).

-

Fragmentation of chromon derivatives using mass spectrometry technique. (n.d.). DEA. Retrieved January 19, 2026, from [Link]

- Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Wiley-VCH. (2007).

- 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. (n.d.).

- Screening models(IN-VIVO)

- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Molecules, 16(8), 7057-7071.

- Mass spectrometry of some furanocoumarins. (n.d.). Canadian Science Publishing.

- Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. (2021). RSC Publishing.

- Advances in heterocyclic chemistry. (n.d.). SciSpace.

- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.).

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(15), 6925-6931.

- Design, synthesis and characterization of novel fluorin

- Synthesis of trans,trans-2,3,4-trisubstituted chromans from 3-nitro-2Н-chromenes and enamines of acetoacetic ester and acetylacetone. A new type of configurationally stable atropisomers. (2015).

-

IR: carboxylic acids. (n.d.). Retrieved January 19, 2026, from [Link]

- Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. (2009). Semantic Scholar.

- Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (n.d.). MDPI.

- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal.

- 21.3: Spectroscopy of Carboxylic Acids. (2020). Chemistry LibreTexts.

- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI.

- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.).

- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal.

-

7-(trifluoromethyl)chroman-4-one | CAS#:111141-02-7. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]

- Development of Methods for the Determination of pKa Values. (n.d.).

- Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. (2024). PubMed Central.

- Detecting Structural Environments of Carboxyl Groups in Dissolved N

- 1H and 13C-NMR data of compounds 2 – 4. (n.d.).

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine deriv

- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv

- Spectroscopy of Carboxylic Acid Derivatives. (n.d.).

- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. (2021).

- Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. (n.d.). PubMed.

- Synthesis, characterization, crystal structure and theoretical simulation of novel ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. (n.d.).

-

Understanding Common Lab Solvents. (n.d.). Retrieved January 19, 2026, from [Link]

- Synthesis and Biological Evaluation of the Trifluoromethyl Analog of (4S)‐4,5‐Dihydroxy‐2,3‐pentanedione (DPD). (n.d.).

- Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. (n.d.).

- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. (n.d.). PubMed.

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).

Sources

- 1. guidechem.com [guidechem.com]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 7. calpaclab.com [calpaclab.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Fragmentation of chromon derivatives using mass spectrometry technique [dea.lib.unideb.hu]

- 17. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]

- 18. benthamopen.com [benthamopen.com]

- 19. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijisrt.com [ijisrt.com]

- 22. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

- 23. scielo.br [scielo.br]

"2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid" CAS number 1121583-64-9

Technical Guide: 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

A Comprehensive Analysis for Drug Discovery Professionals

Abstract

This document provides an in-depth technical overview of this compound (CAS No. 1121583-64-9), a fluorinated chroman derivative with significant potential in pharmaceutical research. The guide covers its physicochemical properties, plausible synthetic routes, known and potential biological activities, and detailed experimental protocols for its evaluation. The inclusion of a trifluoromethyl group on the chroman scaffold suggests enhanced metabolic stability and binding affinity, making it a compound of interest for developing novel therapeutics, particularly in the anti-inflammatory and analgesic domains. This guide is intended for researchers, medicinal chemists, and drug development scientists seeking to understand and utilize this molecule in their research endeavors.

Introduction: The Strategic Value of Fluorinated Chromans

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group, as seen in this compound, is a widely employed strategy in modern drug design. The -CF3 group is known to significantly enhance key drug-like properties by:

-

Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the compound's half-life in vivo.

-

Increasing Lipophilicity: The -CF3 group enhances the molecule's ability to cross cellular membranes, potentially improving bioavailability.

-

Modulating Binding Affinity: Its strong electron-withdrawing nature can alter the acidity of nearby protons and influence non-covalent interactions (like dipole-dipole or ion-dipole) with target proteins, often leading to increased potency.

Initial reports indicate that this compound possesses anti-inflammatory and analgesic properties, positioning it as a valuable lead compound for the development of next-generation therapeutics for inflammatory disorders.[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its development. Key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1121583-64-9 | [1][2] |

| Molecular Formula | C₁₂H₁₁F₃O₃ | [1][2] |

| Molecular Weight | 260.21 g/mol | [1][2] |

| Appearance | White Solid | [1] |

| Density (Predicted) | 1.348 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 356.0 ± 42.0 °C | [1] |

| Flash Point (Predicted) | 169.1 ± 27.9 °C | [1] |

| LogP (Predicted) | 3.046 | [1][2] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

| SMILES | C1COC2=C(C1CC(=O)O)C=CC(=C2)C(F)(F)F | [2] |

Synthesis and Characterization

While specific scaled-up manufacturing procedures for this compound are proprietary, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and related patent literature. A logical approach commences from the commercially available precursor, 7-(trifluoromethyl)chroman-4-one (CAS: 111141-02-7).[3]

A robust method for introducing the acetic acid moiety at the C4 position is the Reformatsky reaction . This classic organozinc-mediated reaction is highly effective for forming carbon-carbon bonds with carbonyl compounds.

Objective: To synthesize this compound from 7-(trifluoromethyl)chroman-4-one.

Materials:

-

7-(trifluoromethyl)chroman-4-one

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

5M Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Iodine (for activation)

Procedure:

-

Zinc Activation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust. Add a crystal of iodine and gently warm the flask until the violet iodine vapor is observed, then cool. This process activates the zinc surface.

-

Reaction Setup: Add anhydrous THF to the flask. In a separate, dry dropping funnel, prepare a solution of 7-(trifluoromethyl)chroman-4-one and ethyl bromoacetate in anhydrous THF.

-

Initiation & Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension and warm gently to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture under reflux for 2-3 hours to ensure complete consumption of the ketone.

-

Quenching and Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the zinc salts dissolve.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate ester, ethyl 2-(4-hydroxy-7-(trifluoromethyl)chroman-4-yl)acetate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 5M NaOH solution. Stir at room temperature or gently heat until TLC or LC-MS analysis indicates complete hydrolysis of the ester.

-

Acidification and Isolation: Cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2 with concentrated HCl. The final product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.

Self-Validating System: The purity and identity of the final compound must be confirmed through standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight (260.21 m/z for [M+H]⁺ or equivalent).

-

High-Performance Liquid Chromatography (HPLC): To determine purity (should be ≥98% for research applications).[2]

Biological Activity and Potential Mechanisms of Action

The primary reported activities for this compound are anti-inflammatory and analgesic .[1] While the precise molecular targets have not been publicly disclosed, the structure, a substituted phenylacetic acid, provides clues for plausible mechanisms of action (MoA). Many non-steroidal anti-inflammatory drugs (NSAIDs) share this structural motif.

Potential MoA - COX Enzyme Inhibition: A highly probable mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of prostaglandin synthesis would directly account for the observed anti-inflammatory and analgesic effects.

Other Potential Targets: The chroman scaffold is versatile and could interact with other targets. For instance, some fluorinated acetic acid derivatives have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARδ, which play a role in regulating inflammation.[4] Experimental validation is required to confirm the precise target(s) of this compound.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

To validate the hypothesized anti-inflammatory activity, a robust cell-based assay can be employed to measure the inhibition of prostaglandin E2 (PGE2) production in response to an inflammatory stimulus.

Objective: To determine the IC₅₀ value of this compound for the inhibition of lipopolysaccharide (LPS)-induced PGE2 production in a murine macrophage cell line (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of 5x10⁴ cells/well and incubated for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free media to achieve final concentrations ranging from 1 nM to 100 µM.

-

Pre-treatment: Remove the old media from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" (DMSO only) and "untreated control" wells. Incubate for 1 hour.

-

Inflammatory Challenge: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the "untreated control".

-

Incubation: Incubate the plates for an additional 24 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatant for PGE2 analysis.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

-

Viability Assay: To ensure the observed inhibition is not due to cytotoxicity, assess the viability of the remaining cells using an MTT or PrestoBlue™ assay.

-

Data Analysis: Plot the percentage of PGE2 inhibition against the log concentration of the compound. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value. Data should be normalized to the vehicle control.

Conclusion and Future Directions

This compound is a compelling molecule for drug discovery, combining the privileged chroman scaffold with the advantageous properties of a trifluoromethyl group. Its reported anti-inflammatory and analgesic activities, coupled with a structure amenable to straightforward synthesis, make it an excellent candidate for further investigation.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular target(s) to elucidate its precise mechanism of action.

-

In Vivo Efficacy: Evaluating its performance in animal models of inflammation and pain.

-

Pharmacokinetic Profiling: Determining its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic parameters.

This technical guide provides a foundational framework for scientists to begin or advance their research on this promising compound.

References

-

Chemsrc. (n.d.). 7-(trifluoromethyl)chroman-4-one | CAS#:111141-02-7. Retrieved from [Link]

-

World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

- Google Patents. (n.d.). PL148082B1 - Method of obtaining novel chromathe and thiochromate methylene carboxylic derivatives.

-

Gaspar, A., et al. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related chroman derivatives and the known pharmacological effects of the trifluoromethyl moiety to propose a plausible biological pathway. It is posited that the compound may exert anti-inflammatory and analgesic effects through the modulation of key inflammatory signaling cascades, potentially involving cyclooxygenase (COX) enzymes and pro-inflammatory cytokine signaling. This guide further outlines a comprehensive experimental framework to systematically investigate and validate this hypothesized mechanism, providing detailed protocols for in vitro and in vivo validation.

Introduction: Unveiling the Therapeutic Potential of a Novel Chroman Derivative

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological properties, including anti-inflammatory, analgesic, antioxidant, and anticancer activities.[1][2][3][4] The subject of this guide, this compound, integrates this versatile chroman core with two key functional groups: a trifluoromethyl (CF3) group and an acetic acid moiety.

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa.[5][6][7] The acetic acid side chain, on the other hand, is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. While the specific biological target and mechanism of action for this compound have not been empirically elucidated in publicly available literature, its structural features suggest a strong potential for activity within the inflammatory pathways. This guide, therefore, puts forth a scientifically grounded hypothesis for its mechanism of action and provides a roadmap for its experimental validation.

Hypothesized Mechanism of Action: A Multi-faceted Approach to Inflammation and Pain

Based on the chemical structure of this compound and the known biological activities of its constituent moieties, we hypothesize a dual mechanism of action centered on the inhibition of the arachidonic acid cascade and the suppression of pro-inflammatory cytokine signaling.

Primary Hypothesis: Cyclooxygenase (COX) Inhibition

The presence of the acetic acid group strongly suggests that this compound may function as a competitive inhibitor of cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] The trifluoromethyl group on the chroman ring could enhance the binding affinity and selectivity towards the COX enzymes.[5]

Secondary Hypothesis: Modulation of Pro-inflammatory Cytokine Pathways

Several chroman derivatives have been reported to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][9][10] It is plausible that this compound could modulate signaling pathways, such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway, which are upstream of cytokine production.[10]

The following diagram illustrates the hypothesized points of intervention for this compound within the inflammatory cascade.

Caption: Hypothesized signaling pathways modulated by the compound.

Experimental Validation Framework

To rigorously test the hypothesized mechanism of action, a multi-tiered experimental approach is proposed, progressing from in vitro biochemical and cell-based assays to in vivo models of inflammation and pain.

In Vitro Biochemical Assays: Direct Target Engagement

The initial step is to determine if this compound directly interacts with and inhibits COX enzymes.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

-

Objective: To quantify the inhibitory potency (IC50) of the test compound against purified human COX-1 and COX-2 enzymes.

-

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound dissolved in DMSO.

-

COX inhibitor screening assay kit (e.g., Cayman Chemical).

-

96-well microplate reader.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the enzyme, heme, and either the test compound or a known COX inhibitor (e.g., celecoxib, indomethacin) as a positive control.

-

Incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further 2 minutes.

-

Stop the reaction and measure the prostaglandin E2 (PGE2) production using the kit's detection reagents.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Data Presentation: Expected Outcome

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | To be determined | To be determined | To be determined |

| Celecoxib (Control) | ~50 | ~0.05 | ~1000 |

| Indomethacin (Control) | ~0.1 | ~1 | ~0.1 |

Cell-Based Assays: Cellular Efficacy and Pathway Analysis

Following direct enzyme inhibition studies, the next phase is to assess the compound's activity in a cellular context to confirm its anti-inflammatory effects and probe the involvement of cytokine signaling pathways.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

-

Objective: To measure the effect of the test compound on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophage cells.

-

Materials:

-

RAW 264.7 macrophage cell line.

-

Lipopolysaccharide (LPS).

-

Test compound.

-

ELISA kits for mouse TNF-α and IL-6.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA.

-

Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.

-

Experimental Protocol: Western Blot Analysis of MAPK Pathway

-

Objective: To determine if the test compound inhibits the phosphorylation of key proteins in the MAPK signaling pathway (p38, ERK, JNK).

-

Procedure:

-

Treat RAW 264.7 cells with the test compound and/or LPS as described above.

-

Lyse the cells and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of p38, ERK, and JNK.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.

-

Caption: Proposed experimental workflow for mechanism validation.

In Vivo Models: Efficacy in a Physiological Context

The final stage of validation involves testing the compound's efficacy in established animal models of inflammation and pain.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

-

Objective: To evaluate the anti-inflammatory effect of the test compound in an acute model of inflammation.

-

Procedure:

-

Administer the test compound or vehicle to rodents via an appropriate route (e.g., oral gavage).

-

After a set pre-treatment time, inject carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at various time points post-carrageenan injection using a plethysmometer.

-

Calculate the percentage of edema inhibition compared to the vehicle-treated group.

-

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

-

Objective: To assess the analgesic properties of the test compound in a model of visceral pain.[11][12]

-

Procedure:

-

Administer the test compound or vehicle to mice.

-

After the pre-treatment period, inject a dilute solution of acetic acid intraperitoneally.

-

Observe the mice for a defined period and count the number of writhes (a characteristic stretching behavior).

-

Calculate the percentage of pain inhibition compared to the vehicle-treated group.

-

Concluding Remarks and Future Directions

The structural attributes of this compound provide a strong rationale for investigating its potential as an anti-inflammatory and analgesic agent. The proposed mechanism, centered on the dual inhibition of COX enzymes and modulation of pro-inflammatory cytokine signaling, offers a compelling starting point for a comprehensive pharmacological evaluation. The experimental framework detailed in this guide provides a clear and logical progression for elucidating the precise mechanism of action. Successful validation of this hypothesis would position this compound as a promising lead compound for the development of novel therapeutics for inflammatory disorders and pain management. Future studies should also explore its pharmacokinetic profile, safety, and potential for off-target effects.

References

- Kushwaha, R. K., Singh, K., Kumar, P., & Chandra, D. (2020). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 13(11), 5631-5638.

- Kushwaha, R. K., Singh, K., Kumar, P., & Chandra, D. (2020). Review on Chromen derivatives and their Pharmacological Activities.

- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.

- Pharmacological Activities of Chromene Deriv

- Pharmacological activities of chromene derivatives: An overview. Amrita Vishwa Vidyapeetham.

- Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry (RSC Publishing).

- Ito, K., et al. (2016). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(10), 923-927.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. PubMed.

- Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI.

- Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH.

- Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Deriv

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

- Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed.

- Chroman- and thiochroman-4-acetic acids useful in the treatment of diabetic complications.

- Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives | Request PDF.

- Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Request PDF.

- Chroman-4-one analogs exhibiting anti-HIV activity.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-11.

- Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.

- A study on the analgesic effects of four new deriv

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.

- In vivo analgesic activity of synthesized compounds by acetic acid induced writhing method in mice.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Deconvoluting the Mechanism of Action: A Guide to Identifying the Biological Targets of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the identification and validation of biological targets for the novel compound, 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid. Based on its reported anti-inflammatory and analgesic properties, this document outlines a multi-pronged strategy commencing with computational prediction to generate initial hypotheses, followed by robust experimental methodologies for target discovery and subsequent validation. Detailed protocols for chemical proteomics, affinity-based approaches, and biophysical characterization are provided to guide researchers in elucidating the compound's precise mechanism of action, a critical step in its journey from a chemical entity to a potential therapeutic agent.

Introduction: Unveiling the Therapeutic Potential

This compound is a small molecule with documented anti-inflammatory and analgesic activities, suggesting its potential utility in treating a range of pathological conditions. The elucidation of its specific molecular target(s) is paramount to understanding its mechanism of action, predicting potential side effects, and optimizing its therapeutic application. This guide offers a systematic approach to this critical phase of drug development.

The molecular architecture of the compound provides initial clues to its biological function:

-

Chroman Scaffold : This heterocyclic motif is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds with diverse activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Derivatives of the related chromone structure have been identified as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), key regulators of inflammation and metabolism.[3]

-

Trifluoromethyl (CF3) Group : The incorporation of a CF3 group is a widely used strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4] Notably, this group is a key feature in several selective cyclooxygenase-2 (COX-2) inhibitors, a major class of anti-inflammatory drugs.[2][5]

-

Acetic Acid Moiety : This acidic functional group can participate in crucial hydrogen bonding or ionic interactions within a protein's binding site and is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

Given these structural features and its reported bioactivity, we hypothesize that this compound likely interacts with key proteins in inflammatory and pain signaling pathways. The following sections detail a logical, multi-step workflow to identify and validate these targets.

Part 1: In Silico Target Prediction: A Hypothesis-Generating Approach

Before embarking on resource-intensive experimental work, computational methods can efficiently scan vast biological space to predict potential protein targets, thereby generating actionable hypotheses.[8] This approach leverages the compound's structure to identify proteins with complementary binding sites.

Core Computational Methodologies

Two primary in silico strategies are recommended:

-

Molecular Docking : This method predicts the preferred orientation of the compound when bound to a protein target. By screening a library of protein structures (e.g., from the Protein Data Bank), it is possible to identify proteins where the compound can bind with high affinity and favorable energetics.

-

Pharmacophore Modeling and Ligand-Based Screening : This approach identifies the essential 3D arrangement of chemical features (pharmacophore) responsible for a biological effect. The pharmacophore of this compound can be used to search databases of known ligands to find compounds with similar pharmacophores, thereby inferring the target.[8]

Logical Workflow for In Silico Prediction

Caption: Computational workflow for initial target hypothesis generation.

Predicted Target Prioritization

The output of these computational screens will be a list of potential protein targets. This list should be prioritized based on:

-

Docking Score/Binding Energy : Higher scores indicate a more favorable predicted interaction.

-

Biological Relevance : Priority should be given to targets known to be involved in inflammation and nociception (e.g., COX enzymes, lipoxygenases, nuclear receptors, cytokines).

-

Cross-Validation : Targets identified by multiple in silico methods are of higher confidence.

| Predicted Target Class | Rationale for Prioritization | Example Proteins |

| Cyclooxygenases | Key enzymes in prostaglandin synthesis; common targets for NSAIDs.[9] | COX-1, COX-2 |

| Lipoxygenases | Involved in leukotriene synthesis, another arm of the inflammatory cascade.[10] | 5-LOX, 12-LOX |

| Nuclear Receptors | Transcriptional regulators of inflammation.[11] | PPARα, PPARγ, PPARδ |

| Kinases | Involved in intracellular signaling pathways for inflammation. | p38 MAPK, JNK |

Part 2: Experimental Target Identification: From Hypothesis to Evidence

While computational methods provide valuable starting points, experimental validation is essential to definitively identify the biological targets.[12] The following approaches provide orthogonal, evidence-based methods for target discovery.

A. Affinity Chromatography coupled to Mass Spectrometry (AC-MS)

This powerful technique isolates binding partners of a compound from a complex biological sample (e.g., cell lysate) by immobilizing the compound on a solid support.[13]

-

Synthesis of Affinity Probe :

-

Causality : A linker arm must be attached to the core molecule at a position that does not disrupt its interaction with the target protein. Based on typical structures of related ligands, the carboxylic acid moiety is a suitable point for linker attachment, as it often points towards the solvent-exposed region of the binding pocket.

-

Synthesize an analog of this compound with an appropriate linker (e.g., a short polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., N-hydroxysuccinimide ester or amine).

-

-

Immobilization :

-

Covalently couple the synthesized affinity probe to an activated solid support (e.g., NHS-activated Sepharose beads or magnetic beads).

-

Block any remaining active sites on the support with a quenching agent (e.g., ethanolamine) to minimize non-specific binding.

-

-

Affinity Pull-Down :

-

Prepare a native cell lysate from a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies).

-

Incubate the lysate with the compound-immobilized beads. As a crucial control, incubate a separate aliquot of lysate with beads that have been derivatized only with the linker and quenching agent.

-

Perform a competition control by pre-incubating the lysate with an excess of the free, unmodified compound before adding it to the affinity beads. True binding partners will show reduced binding to the beads in this condition.

-

-

Washing and Elution :

-

Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins, typically by denaturation using a buffer containing SDS and a reducing agent.

-

-

Protein Identification :

-

Separate the eluted proteins by SDS-PAGE.

-

Perform in-gel tryptic digestion of the protein bands.

-

Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching (e.g., Mascot, Sequest).

-

-

Data Analysis :

-

Proteins identified in the experimental sample but absent or significantly reduced in the control and competition samples are considered high-confidence binding partners.

-

Caption: Step-by-step workflow for target identification using AC-MS.

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that measures the thermal stabilization of a protein upon ligand binding in a cellular environment.[14] This provides direct evidence of target engagement in intact cells.[15]

-

Cell Treatment :

-

Culture a relevant cell line to confluence.

-

Treat the cells with either the vehicle (e.g., DMSO) or various concentrations of this compound. Incubate to allow for cell penetration and target binding.

-

-

Heating Step :

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.

-

Causality : Unbound proteins will denature and aggregate at lower temperatures than proteins stabilized by a bound ligand.

-

-

Cell Lysis and Separation :

-

Lyse the cells to release their contents (e.g., by freeze-thaw cycles or detergents).

-

Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.

-

-

Protein Detection and Quantification :

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of a specific protein of interest (a candidate from in silico or affinity studies) remaining in the soluble fraction at each temperature point. This is typically done by Western blotting or ELISA.

-

Alternatively, a discovery-mode approach (Thermal Proteome Profiling) can be used where the entire soluble proteome is analyzed by mass spectrometry to identify all stabilized proteins simultaneously.[16]

-

-

Data Analysis :

-

Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

-

A shift of the melting curve to higher temperatures in the presence of the compound indicates direct binding and stabilization of the target protein.

-

Caption: Workflow illustrating the principle of CETSA for target engagement.

Part 3: Target Validation and Biophysical Characterization

Once high-confidence target candidates have been identified, it is crucial to validate the interaction and quantify its parameters. This step confirms the direct binding and provides essential data for structure-activity relationship (SAR) studies.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a drug-target interaction.[17][18]

-

Protein Immobilization :

-

Immobilize the purified recombinant target protein (the "ligand") onto the surface of an SPR sensor chip.

-

A control channel on the chip should be prepared (e.g., a mock immobilization or an irrelevant protein) to subtract non-specific binding signals.

-

-

Binding Analysis :

-

Prepare a series of dilutions of this compound (the "analyte").

-

Inject the analyte solutions sequentially over the sensor chip surface at a constant flow rate.

-

Causality : Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Response Units (RU).

-

-

Data Acquisition :

-

Monitor the binding signal during the association phase (analyte injection) and the dissociation phase (buffer flow).

-

-

Data Analysis :

-

Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

The KD value is a measure of binding affinity, with lower values indicating a stronger interaction.

-

| Kinetic Parameter | Description | Significance in Drug Development |

| ka (on-rate) | The rate at which the compound binds to the target. | A fast on-rate can lead to a rapid onset of action. |

| kd (off-rate) | The rate at which the compound dissociates from the target. | A slow off-rate can lead to prolonged target engagement and duration of action. |

| KD (affinity) | The ratio of kd/ka; the concentration of compound required to occupy 50% of the target sites at equilibrium. | A primary metric for potency; lower KD values are generally desirable. |

Part 4: Profile of High-Probability Target Classes

Based on the compound's structure and reported activity, the following target classes are considered high-priority candidates for investigation.

A. Enzymes of the Arachidonic Acid Pathway

The anti-inflammatory and analgesic properties of the compound strongly point towards modulation of the arachidonic acid cascade, the primary target of NSAIDs.

-

Cyclooxygenases (COX-1 and COX-2) : These enzymes convert arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2] The trifluoromethyl group is a known feature of some selective COX-2 inhibitors.[5] A trifluoromethyl analog of indomethacin was shown to be a potent and selective COX-2 inhibitor.[2]

-

5-Lipoxygenase (5-LOX) : This enzyme initiates the synthesis of leukotrienes, another class of potent inflammatory mediators.[10][19] Inhibition of 5-LOX represents an alternative anti-inflammatory mechanism.

Caption: Potential intervention points in the arachidonic acid pathway.

B. Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that play a central role in regulating lipid metabolism and inflammation.[11]

-

PPARα and PPARγ : Activation of PPARα (the target of fibrate drugs) and PPARγ (the target of thiazolidinediones) has been shown to exert anti-inflammatory effects. The chroman/chromone scaffold is found in known PPAR modulators.[3] Agonism or partial agonism at these receptors could be a plausible mechanism of action.

Conclusion

The identification of the biological targets of this compound is an achievable and essential step in its development as a therapeutic candidate. The strategy outlined in this guide, which integrates predictive computational analysis with robust, orthogonal experimental techniques, provides a clear and logical path forward. By systematically applying these methodologies—from in silico screening and affinity proteomics to direct measurement of target engagement and biophysical characterization—researchers can confidently deconvolute the compound's mechanism of action. The high-probability targets within the arachidonic acid pathway and the PPAR family represent logical and compelling starting points for this investigation, which will ultimately illuminate the full therapeutic potential of this promising molecule.

References

-

Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI. [Link]

-

Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. (n.d.). PubMed Central (PMC). [Link]

-

Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. (n.d.). PubMed Central (PMC). [Link]

-

Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. (2017). PubMed. [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). PubMed Central (PMC). [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed. [Link]

-

Target prediction of small molecules with information of key molecular interactions. (2012). PubMed. [Link]

-

Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts. (n.d.). PubMed Central (PMC). [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. [Link]

-

Synthesis, anti-inflammatory, analgesic, 5-lipoxygenase (5-LOX) inhibition activities, and molecular docking study of 7-substituted coumarin derivatives. (n.d.). PubMed. [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

-

The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. (2013). ACS Publications. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (n.d.). BrJAC. [Link]

-

Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. (n.d.). MDPI. [Link]

-

How does SPR work in Drug Discovery? (2025). deNOVO Biolabs. [Link]

-

Acetic acid induced analgesic activity data of the compound. (n.d.). ResearchGate. [Link]

-

PPAR Modulators and PPAR Pan Agonists for Metabolic Diseases: The Next Generation of Drugs Targeting Peroxisome Proliferator-Activated Receptors? (2025). ResearchGate. [Link]

-

Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI. [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). SpringerLink. [Link]

-

(PDF) Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. (2025). ResearchGate. [Link]

-

Proteomics in Drug Discovery: Unlocking the Druggable Proteome. (2025). Front Line Genomics. [Link]

-

5-Lipoxygenase inhibitors under clinical development. (n.d.). ResearchGate. [Link]

-

Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. (n.d.). MDPI. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

-

Evaluation of Analgesics and Anti-Inflammatory Activity of the Root Extract of Impatiens rothii (Balsaminaceae) in Rodents. (2023). PubMed. [Link]

-

Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). ACS Publications. [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). LCGC International. [Link]

-

Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. (n.d.). Taylor & Francis Online. [Link]

-

Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). ACS Publications. [Link]

-

Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. (n.d.). Academic Journals. [Link]

-

Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress. [Link]

-

Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. (2017). PubMed Central (PMC). [Link]

-

Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (n.d.). MedChemComm (RSC Publishing). [Link]

-

The 2 ′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. (n.d.). ResearchGate. [Link]

-

The potential of natural products for targeting PPARα. (n.d.). PubMed Central (PMC). [Link]

-

Surface Plasmon Resonance (SPR). (n.d.). Charnwood Discovery. [Link]

-

The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway. (n.d.). White Rose Research Online. [Link]

-

Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. (2020). PubMed. [Link]

-

[PDF] Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. (n.d.). Semantic Scholar. [Link]

-

Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

-

Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography. (2025). ResearchGate. [Link]

-

Evaluation of analgesic activity of aqueous extract of Mangifer. (n.d.). International Journal of Basic & Clinical Pharmacology. [Link]

-

Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. (n.d.). PubMed Central (PMC). [Link]

-

Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. (n.d.). PubMed Central (PMC). [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]

-

Machine-learning based prediction of small molecule–surface interaction potentials. (2022). Faraday Discussions (RSC Publishing). [Link]

-

Anti-inflammatory activity of phycocyanin extract in acetic acid-induced colitis in rats. (n.d.). PubMed. [Link]

-

Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Compounds from Combinatorial Libraries and Natural Products. (2025). ResearchGate. [Link]

Sources

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health [mdpi.com]

- 12. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. tandfonline.com [tandfonline.com]

- 16. frontlinegenomics.com [frontlinegenomics.com]

- 17. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. denovobiolabs.com [denovobiolabs.com]

- 19. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

"2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid" spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Senior Application Scientist Note: This technical guide addresses the spectroscopic characterization of this compound (CAS No. 1121583-64-9). It is important to note that as of the date of this document, specific experimental spectra for this compound are not widely available in peer-reviewed literature or public spectral databases. Therefore, this guide has been constructed by a Senior Application Scientist to provide a robust, expertly predicted spectroscopic profile based on first principles of chemical structure and data from analogous compounds. The methodologies provided are industry-standard protocols for obtaining and validating such data.

Molecular Overview and Structural Rationale

This compound is a moderately complex organic molecule with a molecular formula of C₁₂H₁₁F₃O₃ and a molecular weight of 260.21 g/mol .[1] Its structure combines a chroman core, a powerful electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring, and a carboxylic acid moiety. These features dictate a unique electronic and vibrational profile, which we can predict with a high degree of confidence using modern spectroscopic techniques. Understanding this profile is critical for researchers in drug development, where this molecule may serve as an intermediate or a pharmacologically active agent.

The following guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the expected spectral outputs.

Caption: Predicted Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For a novel compound, acquiring both ¹H and ¹³C NMR spectra is non-negotiable for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The rationale for predicting the spectrum in DMSO-d₆ is its ability to solubilize the carboxylic acid and render the acidic -OH proton observable, typically as a broad singlet at a high chemical shift (>10 ppm).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Rationale |

| ~12.3 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid, deshielded and subject to hydrogen bonding. |

| ~7.5 - 7.3 | Multiplet | 3H | Ar-H (H5, H6, H8) | Aromatic protons. The -CF₃ group at C7 strongly deshields adjacent protons (H6, H8), while the ether oxygen and alkyl substituent influence H5. Complex splitting is expected. |

| ~4.3 - 4.2 | Multiplet | 2H | -OCH₂- (H2) | Methylene protons adjacent to the ether oxygen, appearing as a complex multiplet due to coupling with H3. |

| ~3.5 - 3.3 | Multiplet | 1H | -CH- (H4) | Methine proton at the chiral center, coupled to protons at C3 and the acetic acid methylene group. |

| ~2.8 - 2.6 | Multiplet | 2H | -CH₂COOH (H1') | Methylene protons of the acetic acid side chain, diastereotopic and coupled to the H4 proton. |

| ~2.2 - 2.0 | Multiplet | 2H | -CH₂- (H3) | Methylene protons on the chroman ring, coupled to both H2 and H4 protons. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~172 | -COOH | Carbonyl carbon of the carboxylic acid, highly deshielded. |

| ~155 | C8a (Ar-C-O) | Aromatic carbon attached to the ether oxygen, deshielded. |

| ~130 - 120 | Ar-C | Aromatic carbons (C5, C6, C8), with shifts influenced by substituents. |

| ~128 (quartet, J ≈ 270 Hz) | -CF₃ | Trifluoromethyl carbon, split into a quartet by the three fluorine atoms. |

| ~125 | C7 (Ar-C-CF₃) | Aromatic carbon directly attached to the -CF₃ group. |

| ~118 | C4a (Ar-C-C) | Quaternary aromatic carbon at the ring junction. |

| ~65 | -OCH₂- (C2) | Aliphatic carbon adjacent to the ether oxygen. |

| ~40 | -CH₂COOH (C1') | Aliphatic carbon of the acetic acid side chain. |

| ~35 | -CH- (C4) | Aliphatic methine carbon. |

| ~28 | -CH₂- (C3) | Aliphatic methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. The spectrum of this molecule is expected to be dominated by features from the carboxylic acid and the trifluoromethyl group.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most efficient. Place a small amount of the dry, solid compound directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted.